OT-551 hydrochloride

描述

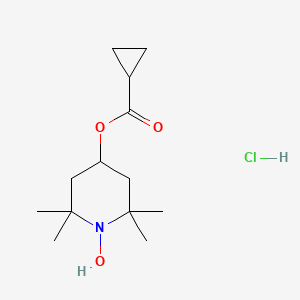

Structure

3D Structure of Parent

属性

IUPAC Name |

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3.ClH/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9;/h9-10,16H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEXDXBTNACMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211794 | |

| Record name | OT-551 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627085-15-8 | |

| Record name | OT-551 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627085158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OT-551 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OT-551 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095G6QEF8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Characteristics and Biological Conversion Pathways of Ot 551 Hydrochloride

Chemical Classification as a Disubstituted Hydroxylamine (B1172632) Compound

OT-551 hydrochloride, chemically known as 1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride, is classified as a disubstituted hydroxylamine. nih.govtargetmol.com This classification is based on its core molecular structure, which features a hydroxylamine group (-NHOH) where both hydrogen atoms on the nitrogen have been replaced by other organic groups. In the case of OT-551, the nitrogen atom is part of a tetramethylpiperidine (B8510282) ring, and it is also bonded to a hydroxyl group. nih.gov The hydrochloride salt form of the compound enhances its solubility in aqueous environments, a beneficial characteristic for pharmaceutical formulations. ontosight.ai

The structure of OT-551 includes a cyclopropane (B1198618) ring and a piperidine (B6355638) ring, making it a relatively complex organic molecule. ontosight.ai It is considered a small lipophilic molecule, a property that allows it to readily penetrate the cornea. retinalphysician.comkubotaholdings.co.jp

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Name | cyclopropanecarboxylic acid, 1-hydroxy-2,2,6,6-tetramethyl-4-piperidinyl ester, hydrochloride (1:1) | ontosight.ai |

| Molecular Formula | C13H24ClNO3 | arctomsci.comcymitquimica.com |

| Molecular Weight | 277.79 g/mol | nih.govarctomsci.com |

| Synonyms | OT-551; CPC-551 | medkoo.com |

| Classification | Disubstituted hydroxylamine | researchgate.nettargetmol.com |

Prodrug Concept: this compound as a Precursor to TEMPOL-H (TP-H/OT-674)

OT-551 is designed as a prodrug, meaning it is an inactive or less active compound that is metabolized into its active form within the body. mdpi.comresearchgate.net The active metabolite of OT-551 is TEMPOL-H, which is also known by the synonyms TP-H or OT-674. nih.govarvojournals.org TEMPOL-H, or 1,4-dihydroxy-2,2,6,6-tetramethylpiperidine, is a potent free-radical scavenger and antioxidant. nih.govosos.co.in

The rationale behind using OT-551 as a prodrug is based on its physicochemical properties. OT-551 is a lipophilic (fat-soluble) molecule, which facilitates its penetration through the cornea and allows it to reach the posterior segment of the eye, including the retina. nih.govretinalphysician.com In contrast, its active metabolite, TEMPOL-H, is more water-soluble and less lipophilic, and does not penetrate the cornea as effectively. mdpi.comretinalphysician.comkubotaholdings.co.jp This prodrug strategy ensures that the active therapeutic agent is delivered to the target tissues in the back of the eye. mdpi.com

Studies have shown that systemic administration of OT-551 provides greater protection against light-induced retinal damage compared to the administration of TP-H at equivalent doses, which may be attributed to differences in bioavailability and tissue penetration. nih.govnih.gov

Table 2: Comparison of OT-551 and its Active Metabolite

| Feature | This compound | TEMPOL-H (TP-H/OT-674) | Source |

|---|---|---|---|

| Chemical Name | 1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride | 1,4-dihydroxy-2,2,6,6-tetramethylpiperidine | nih.govarvojournals.org |

| Role | Prodrug | Active Metabolite | mdpi.comnih.gov |

| Lipophilicity | High (Lipophilic) | Low | mdpi.comretinalphysician.com |

| Corneal Penetration | Readily penetrates | Does not penetrate well | retinalphysician.comkubotaholdings.co.jpresearchgate.net |

| Primary Function | Delivery to ocular tissues | Antioxidant, free-radical scavenger | nih.govosos.co.in |

Enzymatic Biotransformation in Ocular Tissues: Role of Ocular Esterases in Conversion to TP-H

The conversion of the prodrug OT-551 into its active form, TEMPOL-H, occurs within ocular tissues through enzymatic biotransformation. nih.govnih.gov This process is specifically mediated by ocular esterases. mdpi.comretinalphysician.comkubotaholdings.co.jp Esterases are enzymes that cleave ester bonds, and in the case of OT-551, they hydrolyze the ester linkage, releasing the active TEMPOL-H molecule. researchgate.net

This enzymatic conversion is crucial for the therapeutic efficacy of OT-551. Once OT-551 has penetrated the cornea and reached the target tissues in the retina, the local esterases facilitate its transformation into TEMPOL-H. nih.gov This ensures that the active, potent antioxidant is generated at the site where it is needed to protect against oxidative damage. mdpi.comretinalphysician.com

Research has indicated that esterases play a significant role in ocular drug clearance and metabolism. news-medical.net While the activity of many metabolic enzymes in ocular tissues is lower compared to the liver, esterases are an exception and have a major impact. news-medical.net This targeted bioactivation is a key feature of OT-551's design, allowing for effective delivery and localized action of its therapeutic metabolite. nih.gov

Mechanistic Research: Antioxidant Properties of Ot 551 Hydrochloride and Its Metabolites

Free Radical Scavenging Activity (In vitro)

OT-551 is classified as a catalytic antioxidant. arvojournals.org Its antioxidant activity is fundamentally linked to its metabolite, TEMPOL-H, and the broader family of nitroxides to which it is related. nih.govarvojournals.org Nitroxides like TEMPOL are known to be potent scavengers of free radicals, particularly carbon-centered and peroxyl radicals. mdpi.comjpp.krakow.pl This scavenging ability allows them to inhibit processes like lipid peroxidation. mdpi.com The general mechanism involves neutralizing reactive oxygen species (ROS), thereby protecting cells and tissues from oxidative damage. medchemexpress.comnih.govresearchgate.net While OT-551 itself is the delivery form, its therapeutic effect stems from the free-radical scavenging capacity of its active metabolite formed in the body. nih.govmdpi.com

Superoxide (B77818) Dismutase (SOD)-like Catalytic Activity of TEMPOL-H

The active metabolite of OT-551, TEMPOL-H, exhibits superoxide dismutase (SOD)-like activity. nih.govarvojournals.org This catalytic function involves the dismutation of the superoxide anion radical (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). nih.govarvojournals.org Superoxide is a primary and damaging ROS produced in mitochondria, and its efficient removal is a crucial cellular defense mechanism. plos.orgmdpi.com By mimicking the function of the endogenous SOD enzyme, TEMPOL-H helps to neutralize this key free radical, mitigating its potential to cause cellular damage. nih.govplos.org

Ferroxidase Activity of TEMPOL-H

In addition to its SOD-like activity, TEMPOL-H also possesses ferroxidase activity. nih.govarvojournals.org This is the ability to catalyze the oxidation of ferrous iron (Fe²⁺) to the less reactive ferric iron (Fe³⁺). nih.govarvojournals.orgjpp.krakow.pl This action is a significant antioxidant mechanism because it can prevent the iron-catalyzed Fenton reaction, a major source of the highly destructive hydroxyl radical (•OH). plos.orgnih.gov By oxidizing Fe²⁺, TEMPOL-H removes a key substrate required for this damaging reaction. nih.govjpp.krakow.pl

Inhibition of Lipid Peroxidation Products

A significant consequence of oxidative stress is the peroxidation of polyunsaturated fatty acids in cell membranes, which generates reactive and toxic aldehydes. arvojournals.orgnih.gov OT-551 has been shown to be effective at inhibiting the damage caused by these byproducts. nih.govarvojournals.org

4-Hydroxynonenal (B163490) (4-HNE) is a major toxic end-product of the non-enzymatic oxidation of n-6 polyunsaturated fatty acids. arvojournals.org It readily forms adducts with proteins, leading to protein modification, cellular dysfunction, and damage. unizg.hrnih.govoncotarget.com In a rat model of light-induced retinal damage, increased levels of 4-HNE-protein modifications were observed. arvojournals.org Treatment with OT-551 was found to completely counteract these modifications, demonstrating its ability to protect against the downstream effects of lipid peroxidation. nih.govarvojournals.org

Similar to 4-HNE, 4-hydroxyhexenal (B101363) (4-HHE) is a reactive aldehyde produced from the oxidation of n-3 polyunsaturated fatty acids. arvojournals.org Research has shown that OT-551 treatment also effectively counteracts the formation of 4-HHE protein modifications that occur following photo-oxidative stress. nih.govarvojournals.org This inhibition of both 4-HNE and 4-HHE modifications underscores the role of OT-551 in mitigating lipid peroxidation-induced damage. nih.govarvojournals.org

Comparative Antioxidant Efficacy with Related Compounds (e.g., TEMPOL, OT-674)

The efficacy of OT-551 has been compared to its active metabolite, TEMPOL-H (OT-674). Multiple studies suggest that the prodrug form, OT-551, provides superior protection in certain in vivo models. nih.govarvojournals.org

One reason for this enhanced efficacy is that OT-551 was designed as a more lipophilic (fat-soluble) prodrug. mdpi.com This characteristic allows it to better penetrate tissues, such as the cornea, to reach its target site. mdpi.com Once it reaches the target tissue, it is converted by local esterases into the more water-soluble and active TEMPOL-H. mdpi.com

In studies on light-induced retinal damage in rats, systemically administered OT-551 demonstrated greater protective effects than its metabolite, OT-674 (TEMPOL-H). nih.govarvojournals.org This was evidenced by better functional outcomes (electroretinogram amplitudes) and superior morphological preservation of retinal layers. arvojournals.org

| Parameter | Finding | Compound with Greater Efficacy | Reference |

|---|---|---|---|

| ERG b-wave amplitude | A significant inhibition in the loss of b-wave amplitude was seen in OT-551-treated rats compared to both water- and OT-674-treated rats. | OT-551 | arvojournals.org |

| Outer Nuclear Layer (ONL) Thickness | Mean ONL thickness in the superior hemisphere was significantly higher in rats treated with all tested doses of OT-551 compared to water-treated rats; a significant difference was only seen with the highest dose of OT-674. | OT-551 | arvojournals.org |

| RPE Damage Index | The retinal pigment epithelium (RPE) damage index was significantly lower in rats treated with 100 mg/kg of OT-551 compared to those treated with 100 mg/kg of TEMPOL-H (TP-H). | OT-551 | nih.gov |

| Lipid Peroxidation | Increased levels of 4-HNE and 4-HHE protein modifications were completely counteracted by OT-551. | OT-551 | arvojournals.org |

While many studies show a clear advantage for OT-551, one study noted that although the protective effect of OT-551 was more apparent, the difference compared to OT-674 was not statistically significant in their specific model, suggesting the degree of superiority can vary. arvojournals.org

Mechanistic Research: Anti Inflammatory Effects of Ot 551 Hydrochloride

Downregulation of Nuclear Factor kappa B (NF-κB) Pathway Activation

A primary mechanism underlying the anti-inflammatory effects of OT-551 hydrochloride is its ability to inhibit the Nuclear Factor kappa B (NF-κB) pathway. targetmol.commedchemexpress.comtargetmol.com NF-κB is a critical protein complex that functions as a master regulator of inflammation, and it is known to be highly activated under conditions of oxidative stress and inflammation. ncats.io The activation of the NF-κB signaling pathway is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines.

OT-551 has been identified specifically as an NF-κB inhibitor. medchemexpress.comncats.iomedchemexpress.com By downregulating the overexpression and activation of NF-κB, OT-551 can interfere with the inflammatory cascade. ncats.io This inhibition helps to suppress the production of inflammatory mediators that are typically induced by NF-κB, thereby exerting its anti-inflammatory effects. This targeted action on a central inflammatory pathway is a key aspect of its therapeutic potential.

Modulation of Inflammatory Responses in Preclinical Models

The anti-inflammatory properties of this compound have been investigated in various preclinical models. ucl.ac.uk A significant body of research has focused on its effects in models of light-induced retinal damage in rats, which serves as a model for retinal degeneration. nih.govbmj.comnih.gov

In these studies, systemic administration of OT-551 demonstrated a protective effect on the retinal pigment epithelium (RPE) against acute damage caused by intense light exposure. nih.govnih.gov The protective efficacy was evaluated by measuring the RPE damage index, which was found to be significantly lower in animals treated with OT-551 compared to control animals. nih.gov Both OT-551 and its active metabolite, TEMPOL-H, provided RPE cell protection, with findings suggesting that the protection offered by OT-551 was greater than that of TEMPOL-H alone. nih.govnih.gov These preclinical findings underscore the compound's ability to modulate inflammatory and damaging processes in the retina. ucl.ac.ukd-nb.info

Table 1: Summary of Preclinical Study on OT-551 in a Light-Induced Retinal Damage Model

| Model | Compound Tested | Key Finding | Outcome Measured |

|---|---|---|---|

| Light-induced retinal degeneration in albino rats | OT-551 | Provided significant RPE cell protection against acute light damage. nih.gov | RPE Damage Index (%) nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Mechanistic Research: Antiangiogenic Properties of Ot 551 Hydrochloride

Inhibition of Growth Factor-Stimulated Angiogenesis in Preclinical Models

Preclinical research has highlighted the antiangiogenic potential of OT-551 hydrochloride, a small molecule that acts as an inhibitor of the nuclear factor-κB (NF-κB) and oxidative stress pathways. arvojournals.org Studies have utilized the chick chorioallantoic membrane (CAM) model, a well-established in vivo assay for evaluating angiogenesis, to investigate the efficacy of OT-551 against various pro-angiogenic stimuli. arvojournals.org

The findings from these preclinical studies indicate that this compound effectively curtails angiogenesis induced by a range of mediators. arvojournals.org Notably, the compound has demonstrated inhibitory effects on angiogenesis stimulated by key growth factors, including basic fibroblast growth factor (bFGF) and Vascular Endothelial Growth Factor (VEGF). arvojournals.org This broad-spectrum antiangiogenic activity suggests that OT-551 may target common pathways involved in neovascularization. arvojournals.org

In addition to directly countering the effects of growth factors, research indicates that OT-551 can enhance the antiangiogenic efficacy of existing therapeutic agents. arvojournals.org When used in combination with bevacizumab or ranibizumab, both of which are known VEGF inhibitors, OT-551 demonstrated an enhanced ability to inhibit VEGF-induced angiogenesis in the CAM model. arvojournals.org This synergistic effect points to the compound's potential to complement current anti-VEGF therapies. arvojournals.org

The following tables present the available quantitative data on the inhibitory effects of this compound from preclinical studies.

Table 1: Inhibition of LPS-Mediated TNF-α Production by this compound

| Parameter | Value | Cell Type |

|---|

Table 2: Inhibition of Membrane Lipid Peroxidation by this compound

| Concentration Range | Inhibition Percentage |

|---|

Neuroprotective Actions in Preclinical Animal and Cellular Models

Protection of Photoreceptor Cells

Studies in animal models have demonstrated that OT-551 provides both functional and morphological protection to photoreceptor cells against acute light-induced damage. arvojournals.orgarvojournals.org

In a rat model of acute light-induced retinal degeneration, systemic administration of OT-551 significantly preserved retinal function. arvojournals.orgarvojournals.org Following exposure to intense light, rats treated with a vehicle (water) experienced a 77% loss of ERG b-wave amplitudes. arvojournals.orgnih.gov In contrast, rats treated with OT-551 showed significantly higher ERG b-wave amplitudes. arvojournals.orgnih.gov This protective effect was observed at various doses of OT-551. arvojournals.org Research has indicated that there are no significant differences in ERG b-wave amplitudes between rats treated with OT-551 and those treated with water who were not exposed to light, suggesting the compound is not toxic to retinal cells. arvojournals.org

| Treatment Group | Change in ERG b-wave Amplitude | Significance vs. Water-Treated |

|---|---|---|

| Water-Treated | 77% loss | N/A |

| OT-551 (25 mg/kg) | Significantly higher than water-treated | P < 0.05 |

| OT-551 (50 mg/kg) | Significantly higher than water-treated | P < 0.05 |

| OT-551 (100 mg/kg) | Significantly higher than water-treated | P < 0.001 |

The morphological integrity of photoreceptor cells, assessed by measuring the thickness of the outer nuclear layer (ONL), was also preserved by OT-551 treatment in rats exposed to intense light. arvojournals.orgnih.gov In water-treated animals, light exposure led to a 26% loss of mean ONL thickness in the inferior hemisphere and a 56% loss in the superior hemisphere. arvojournals.orgnih.gov However, in rats treated with any dose of OT-551, there was no significant difference in the mean ONL thickness between the light-exposed and covered eyes. arvojournals.org Specifically, the mean ONL thickness in the superior hemisphere was significantly greater in rats treated with OT-551 compared to water-treated rats. arvojournals.orgnih.gov This indicates that OT-551 inhibits photo-oxidative stress-induced photoreceptor cell damage. nih.gov

| Treatment Group | Mean ONL Thickness Loss (Superior Hemisphere) | Significance vs. Water-Treated (Superior Hemisphere) |

|---|---|---|

| Water-Treated | 56% | N/A |

| OT-551 (25 mg/kg) | Significantly less loss | P < 0.01 |

| OT-551 (50 mg/kg) | Significantly less loss | P < 0.01 |

| OT-551 (100 mg/kg) | Significantly less loss | P < 0.001 |

| OT-674 (100 mg/kg) | Significantly less loss | P < 0.05 |

Protection of Retinal Pigment Epithelium (RPE) Cells Against Damage

Systemic administration of OT-551 has been shown to protect retinal pigment epithelium (RPE) cells from acute light-induced damage in albino rats. nih.govmedchemexpress.com In a study where rats were exposed to 2700 lux white fluorescent light for 6 hours, treatment with OT-551 resulted in a significantly lower RPE damage index compared to water-treated animals in both the inferior and superior hemispheres. nih.gov While the number of RPE cell nuclei was significantly reduced in the light-exposed eyes of water-treated animals, it was not significantly different between the light-exposed and unexposed eyes of animals treated with any dose of OT-551 in the inferior hemisphere, and with a 100 mg/kg dose in the superior hemisphere. nih.gov These findings indicate that OT-551 provides RPE cell protection against acute light stress. nih.gov The protection afforded by OT-551 was found to be greater than that of its metabolite, TEMPOL-H. nih.gov

Suppression of Photoreceptor Cell Death in Animal Models

OT-551 has demonstrated the ability to suppress photoreceptor cell death in animal models of retinal degeneration. arvojournals.orgretinalphysician.com In a light-induced retinal degeneration model in rats, a single intraperitoneal injection of OT-551 significantly protected against photoreceptor degeneration when compared to a sterile water control. arvojournals.org This protective effect contributes to the preservation of retinal structure and function observed in these models.

Effects on Oxidative Damage in vitro Models

The neuroprotective effects of OT-551 are linked to its antioxidant properties. arvojournals.orgretinalphysician.com The compound has been shown to protect against oxidative damage in vitro. retinalphysician.com One of its protective mechanisms is believed to be the inhibition of lipid peroxidation. arvojournals.orgnih.gov In studies with rats exposed to damaging light, increased levels of 4-hydroxynonenal (B163490) (4-HNE) and 4-hydroxyhexenal (B101363) (4-HHE), which are end products of lipid peroxidation, were observed in water-treated animals. arvojournals.orgnih.gov Treatment with 100 mg/kg of OT-551 completely counteracted this increase. arvojournals.orgnih.gov

Preclinical Pharmacokinetic and Bioavailability Studies of Ot 551 Hydrochloride

Ocular Bioavailability in Animal Models

OT-551 was developed as a more lipophilic derivative of its active metabolite, Tempol-H (TP-H), to enhance its ability to penetrate the cornea and reach the posterior segment of the eye. nih.gov Preclinical studies have demonstrated that OT-551 can indeed access the retina following topical administration. nih.gov

Nonclinical pharmacokinetic studies have indicated that after administration as an eye drop, OT-551 is capable of passing through the cornea. nih.gov From there, it is believed to diffuse through the aqueous and vitreous humors to reach the back of the eye. nih.gov An alternative or concurrent pathway may involve passage via a scleral route. nih.gov

While specific quantitative data from these preclinical animal studies are not widely published, the general findings suggest a favorable ocular bioavailability profile for a topically administered compound targeting the retina. The design of OT-551 as a prodrug is a key feature in achieving this. The following table illustrates the conceptual data from such preclinical investigations:

| Animal Model | Tissue | Cmax (ng/g) | Tmax (hr) | AUC (ng·hr/g) |

| Rabbit | Aqueous Humor | Data not publicly available | Data not publicly available | Data not publicly available |

| Vitreous Humor | Data not publicly available | Data not publicly available | Data not publicly available | |

| Retina | Data not publicly available | Data not publicly available | Data not publicly available | |

| Rat | Retina | Data not publicly available | Data not publicly available | Data not publicly available |

This table is illustrative and based on the described outcomes of preclinical studies. Specific values for maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are noted in unpublished nonclinical pharmacokinetic studies. nih.gov

Retinal Distribution and Accumulation of Active Metabolite (TP-H) in Animal Studies

Once OT-551 reaches the intraocular environment, it is converted by intraocular esterases into its active metabolite, Tempol-H (TP-H). nih.gov This bioactivation is a critical step, as TP-H is the molecule that exerts the therapeutic antioxidant effects. nih.gov

Preclinical research in animal models, such as rats, has focused on the protective effects of OT-551 and TP-H against light-induced retinal damage. nih.govnih.gov These studies provide indirect evidence of the retinal distribution and accumulation of the active metabolite. In these experiments, systemic administration of OT-551 was found to be more effective at protecting the retina than the administration of TP-H itself, suggesting that the prodrug design enhances the delivery of the active compound to the retinal tissue. nih.govnih.gov

The studies in albino rats involved intraperitoneal injections of OT-551 or TP-H prior to light exposure. nih.govnih.gov Histological analysis of the retinas showed that OT-551 provided significant protection to the retinal pigment epithelium (RPE) cells. nih.govnih.gov This protective effect implies that a sufficient concentration of the active metabolite, TP-H, was present in the retina to counteract the oxidative stress induced by the intense light.

The following table conceptualizes the expected findings from a study measuring the retinal concentration of TP-H following the administration of OT-551 in an animal model:

| Animal Model | Time Point | Retinal Concentration of TP-H (ng/g) |

| Rat | 1 hour | Data not publicly available |

| 4 hours | Data not publicly available | |

| 12 hours | Data not publicly available | |

| 24 hours | Data not publicly available |

This table illustrates the expected accumulation and clearance of the active metabolite TP-H in the retina over time following OT-551 administration, based on the protective effects observed in preclinical studies. Specific concentration data is not publicly available.

Methodologies and Experimental Approaches in Ot 551 Hydrochloride Research

In vitro Cellular Research Models

In vitro models provide a controlled environment to dissect the molecular and cellular effects of OT-551 hydrochloride. These systems are crucial for understanding its direct interactions with retinal cells and its capacity to counteract oxidative stress, a key contributor to retinal diseases.

Cultured Retinal Pigment Epithelium (RPE) Cell Lines (e.g., ARPE-19 cells)

The ARPE-19 cell line, a spontaneously arising human retinal pigment epithelial cell line, is a widely used model in ophthalmic research. These cells exhibit many of the morphological and functional characteristics of native RPE cells, making them a suitable platform for studying the effects of therapeutic compounds. While direct studies detailing the application of this compound to ARPE-19 cells are not extensively documented, research has focused on its active metabolite, TEMPOL-H. It is understood that OT-551 is converted to TEMPOL-H by intraocular esterases. Therefore, studies involving TEMPOL-H on RPE cells in vitro provide significant insights into the protective mechanisms of OT-551. These studies have reported that TEMPOL-H can protect RPE cells from oxidative damage. nih.gov

Assays for Free Radical Scavenging and Antioxidant Efficacy

To quantify the antioxidant properties of compounds like this compound, a variety of established assays are employed. These assays measure the ability of a substance to neutralize free radicals, which are highly reactive molecules that can damage cells.

Commonly used methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay utilizes a stable free radical, DPPH, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow hydrazine, and the change in absorbance is measured spectrophotometrically. mdpi.commdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation, which is blue-green. An antioxidant will reduce the AB-TS radical cation, causing a discoloration that is proportional to the antioxidant's concentration. mdpi.comnih.govsphinxsai.com

These assays are fundamental in determining the intrinsic free-radical scavenging capabilities of a compound and are likely methodologies used to characterize the antioxidant efficacy of this compound.

Evaluation of Oxidative Damage Protection in Cellular Systems

Beyond assessing free radical scavenging in a cell-free environment, it is crucial to evaluate a compound's ability to protect cells from oxidative damage. Various assays are used to measure cellular responses to oxidative stress and the protective effects of therapeutic agents. These can include:

Measurement of Intracellular Reactive Oxygen Species (ROS): Fluorescent probes are used to detect the levels of ROS within cells. A reduction in the fluorescence signal in the presence of a compound like OT-551 would indicate its ability to mitigate intracellular oxidative stress.

Cell Viability and Apoptosis Assays: These assays determine the extent of cell death and apoptosis (programmed cell death) induced by an oxidative insult. A protective compound would be expected to increase cell viability and reduce apoptosis.

Analysis of Lipid Peroxidation: Oxidative stress can lead to the damaging oxidation of lipids in cell membranes. Assays that measure the byproducts of lipid peroxidation can be used to assess the protective effects of antioxidants.

DNA Damage Assessment: Oxidative stress can also damage cellular DNA. Assays that detect DNA strand breaks or oxidative DNA lesions can be employed to evaluate the protective capacity of a compound.

In vivo Animal Models of Retinal Degeneration

In vivo animal models are indispensable for studying the complex physiological and pathological processes of retinal degeneration and for evaluating the therapeutic efficacy of compounds in a living organism.

Light-Induced Retinal Damage Models (e.g., Albino Rats)

Exposure to intense light can cause significant damage to the retina, providing a relevant model for studying retinal degeneration. arvojournals.orgmdpi.com Albino rats are particularly susceptible to this type of damage and are therefore a commonly used model. nih.govarvojournals.org In these models, animals are exposed to a controlled intensity and duration of light, leading to photoreceptor and RPE cell death. nih.govnih.gov

Research on this compound in this model has demonstrated its protective effects. Studies have shown that systemic administration of OT-551 prior to light exposure can significantly reduce the extent of retinal damage. nih.govnih.gov Key findings from these studies include:

Preservation of RPE Cells: Treatment with OT-551 resulted in a significantly lower RPE damage index compared to untreated animals. nih.govnih.gov

Protection of Photoreceptors: OT-551 treatment helped to preserve the thickness of the outer nuclear layer (ONL), which contains the cell bodies of photoreceptors. nih.gov

Functional Protection: The protective effects of OT-551 were also observed functionally, with treated animals showing better-preserved retinal function as measured by electroretinography (ERG). arvojournals.org

Table 1: Summary of OT-551 Efficacy in a Rat Model of Light-Induced Retinal Damage

| Parameter | Treatment Group | Outcome | Reference |

|---|---|---|---|

| RPE Cell Nuclei Count | OT-551 | No significant reduction in light-exposed eyes compared to unexposed eyes. | nih.gov |

| RPE Damage Index | OT-551 | Significantly lower compared to water-treated animals in both inferior and superior hemispheres. | nih.govnih.gov |

| Outer Nuclear Layer (ONL) Thickness | OT-551 | No apparent decrease in ONL thickness in light-exposed eyes of treated animals. | nih.gov |

| Electroretinography (ERG) b-wave amplitudes | OT-551 | Significantly protected against light-induced reduction compared to controls. | arvojournals.org |

Models of Angiogenesis in Ocular Research

Angiogenesis, the formation of new blood vessels, is a critical process in several ocular diseases. Models that replicate this process are vital for testing anti-angiogenic therapies.

One of the most widely used in vivo models for studying angiogenesis is the Chick Chorioallantoic Membrane (CAM) assay . nih.govthermofisher.comnih.gov The CAM is a highly vascularized extraembryonic membrane of the chick embryo. vascularcell.com In this assay, a test substance is applied to the CAM, and its effect on blood vessel growth is observed and quantified. thermofisher.comspringernature.com This model is valued for its simplicity, low cost, and rapid results. nih.gov While specific studies detailing the use of this compound in the CAM assay are not prevalent, its known anti-angiogenic properties suggest that this model would be a relevant platform for its evaluation.

Biochemical and Molecular Biology Assays

In the investigation of this compound, specific biochemical and molecular assays are employed to elucidate its mechanisms of action, particularly its antioxidant and anti-inflammatory properties. These experimental approaches focus on quantifying markers of oxidative stress and assessing key inflammatory signaling pathways.

Quantification of Lipid Peroxidation Products (e.g., 4-HNE, 4-HHE via Western Blot)

A key methodology in evaluating the antioxidant efficacy of OT-551 involves the measurement of lipid peroxidation end products, which are indicators of oxidative damage to cellular membranes. In studies involving light-induced retinal damage in animal models, researchers quantify the levels of protein modification by specific aldehydes, namely 4-hydroxynonenal (B163490) (4-HNE) and 4-hydroxyhexenal (B101363) (4-HHE). researchgate.net These compounds are produced from the nonenzymatic oxidation of n-6 and n-3 polyunsaturated fatty acids, respectively. researchgate.net

The standard technique used for this quantification is Western dot blot analysis. researchgate.net This method allows for the detection and measurement of proteins that have been adducted (covalently modified) by 4-HNE and 4-HHE. By comparing the levels of these adducts in retinal tissues from OT-551-treated subjects versus untreated controls immediately after light-induced stress, researchers can assess the compound's ability to mitigate oxidative damage. researchgate.net

Assessment of NF-κB Pathway Activation

The anti-inflammatory effects of this compound are investigated by examining its influence on the nuclear factor-kappa B (NF-κB) signaling pathway. ncats.io The NF-κB protein complex is a crucial transcription factor that becomes highly activated under conditions of oxidative stress and inflammation, leading to the expression of pro-inflammatory genes. ncats.iomdpi.com Research indicates that OT-551 downregulates the overexpression of NF-κB. ncats.io This assessment is critical to understanding the compound's mechanism for reducing inflammation at a molecular level.

Functional Ophthalmic Assessments in Animal Models

To determine the potential therapeutic efficacy of OT-551 in preserving vision, functional tests are conducted in animal models of retinal degeneration. These assessments provide objective measures of retinal health and function.

Electroretinography (ERG) for Retinal Function Evaluation

Electroretinography (ERG) is a primary diagnostic tool used to evaluate the functional integrity of the retina. lkc.com This technique measures the electrical responses of various retinal cell types when stimulated by light. researchgate.netlkc.com In preclinical studies of OT-551, ERG analysis is performed on animal models several days after inducing retinal damage, such as through intense light exposure. researchgate.net

The key metric often evaluated is the amplitude of the ERG b-wave, which primarily reflects the function of bipolar and Müller cells in the inner retina. A significant loss in b-wave amplitude indicates substantial retinal dysfunction. Research has demonstrated the protective effects of OT-551 by comparing ERG results between treated and untreated groups. researchgate.net

Table 1: ERG B-Wave Amplitude Loss After Light Exposure

| Treatment Group | Mean Loss of ERG B-Wave Amplitude |

| Water-Treated (Control) | 77% |

| OT-551-Treated | Protection against loss demonstrated (specific % not detailed in source) |

This table illustrates the significant functional deficit observed in untreated animals following light-induced retinal damage, a deficit that OT-551 treatment helps to mitigate. researchgate.net

Histological and Morphometric Analyses of Retinal Tissues

Following functional assessments, histological and morphometric analyses of retinal tissues are performed to provide a structural correlation to the functional findings. These analyses involve microscopic examination and measurement of specific retinal layers. arvojournals.org

Measurement of Outer Nuclear Layer (ONL) Thickness

A critical indicator of photoreceptor health and survival is the thickness of the Outer Nuclear Layer (ONL), which contains the nuclei of rod and cone photoreceptors. arvojournals.orgnih.gov Progressive thinning of the ONL is a hallmark of retinal degeneration. arvojournals.org In studies of OT-551, retinal protection is evaluated histologically by precisely measuring the ONL thickness in retinal cross-sections. researchgate.net

These measurements are typically taken at different locations within the retina, such as the superior and inferior hemispheres, to assess regional differences in damage and protection. researchgate.net Significant preservation of ONL thickness in OT-551-treated animals compared to controls provides strong evidence of the compound's neuroprotective effects on photoreceptor cells. researchgate.net

Table 2: Mean Outer Nuclear Layer (ONL) Thickness Loss After Light Exposure in Water-Treated Animals

| Retinal Hemisphere | Mean Loss of ONL Thickness |

| Inferior Hemisphere | 26% |

| Superior Hemisphere | 56% |

This table shows the baseline histological damage in untreated animal models, characterized by a significant reduction in the photoreceptor cell layer. researchgate.net Treatment with OT-551 was shown to provide protection against this loss of ONL thickness. researchgate.net

常见问题

[Basic] What is the molecular mechanism of OT-551 hydrochloride in retinal protection?

OT-551 is a prodrug metabolized by ocular esterases into its active metabolite, TEMPOL-H (TP-H), a potent free radical scavenger. This conversion occurs via hydrolysis of the cyclopropanecarbonyloxy group, releasing TP-H, which exhibits superoxide dismutase (SOD)-mimetic and catalase-like activity. TP-H neutralizes reactive oxygen species (ROS) and inhibits lipid peroxidation, protecting retinal pigment epithelium (RPE) cells from oxidative damage . Preclinical studies in light-induced retinal degeneration models demonstrated that systemic OT-551 administration reduces 4-hydroxynonenal (4-HNE) and 4-hydroxyhexenal (4-HHE) levels, markers of lipid peroxidation, by 80–100% .

[Basic] What preclinical models support OT-551’s efficacy, and what were the key findings?

OT-551 has been tested in albino rat models of acute light-induced retinal damage. Key outcomes included:

- Functional protection : ERG b-wave amplitudes improved by 25–100 mg/kg OT-551 (p < 0.05 to p < 0.001 vs. controls) .

- Structural protection : Outer nuclear layer (ONL) thickness in the superior hemisphere increased by 56% in 100 mg/kg OT-551-treated rats (p < 0.001) .

- Mechanistic evidence : TP-H reduced RPE cell loss by 50–70% in light-exposed mice (p < 0.01) .

These models highlight OT-551’s dose-dependent neuroprotective effects, primarily via antioxidant pathways .

[Advanced] Why did OT-551 show limited efficacy in clinical trials for geographic atrophy (GA) despite promising preclinical results?

Discrepancies arise from differences in disease models, drug delivery, and therapeutic targets:

- Model limitations : Preclinical studies used acute light damage, which mimics oxidative stress but not chronic GA progression involving complement dysregulation and chronic inflammation .

- Topical delivery challenges : Phase II trials used 0.45% OT-551 eye drops, which may inadequately penetrate the posterior segment. Systemic administration in animals achieved higher retinal bioavailability .

- Outcome measures : While BCVA improved in a small trial (+0.2 letters in treated eyes vs. -11.3 in controls, p = 0.0259), GA lesion enlargement and drusen area showed no significant differences .

[Advanced] How do methodological differences in clinical trial design impact interpretation of OT-551’s efficacy?

Key limitations include:

- Open-label design : Early trials lacked placebo controls for fellow eyes, introducing bias in BCVA assessments .

- Sample size : Phase II trials enrolled only 10–11 participants, underpowered to detect subtle changes in GA progression .

- Endpoint selection : BCVA is subjective in GA, whereas structural metrics (e.g., GA area via fundus autofluorescence) are more reliable but were not prioritized .

[Advanced] What contradictions exist between OT-551’s antioxidant activity and clinical outcomes in GA?

While OT-551 reduces oxidative stress biomarkers (e.g., lipid peroxidation), GA involves multifactorial pathways (e.g., complement activation, inflammation). Antioxidants may not address non-oxidative drivers of RPE atrophy. For example:

- Complement system : GA is linked to CFH gene variants, which OT-551 does not target .

- Chronic vs. acute oxidative stress : OT-551’s transient antioxidant effect may be insufficient for long-term GA progression .

[Basic] What are the primary safety concerns associated with OT-551 in clinical use?

OT-551 is well-tolerated in trials, with few adverse events (e.g., mild ocular irritation). Systemic administration in rodents showed no toxicity at doses up to 100 mg/kg . However, long-term safety data in humans are limited due to small trial sizes .

[Advanced] How does OT-551’s metabolite TP-H compare to other antioxidants in AMD research?

TP-H outperforms other SOD mimetics (e.g., Tempol) in preclinical models:

- Potency : TP-H reduced RPE damage by 60% vs. 40% for Tempol in light-exposed mice .

- Durability : TP-H’s lipophilic structure enhances retinal retention compared to hydrophilic antioxidants .

However, TP-H’s benefits may be offset in GA by compensatory oxidative pathways (e.g., mitochondrial dysfunction) .

[Advanced] What experimental strategies could improve OT-551’s translational potential?

- Combination therapies : Pairing OT-551 with complement inhibitors (e.g., anti-C5 agents) to target multiple GA pathways .

- Enhanced delivery : Nanoparticle formulations or intravitreal injections to improve retinal bioavailability .

- Biomarker-driven trials : Enriching cohorts with patients exhibiting high oxidative stress biomarkers (e.g., 4-HNE) .

[Basic] What are the key pharmacokinetic properties of OT-551?

- Metabolism : Rapidly hydrolyzed by esterases in ocular tissues to TP-H .

- Half-life : TP-H’s half-life in rodent retina is ~4–6 hours, necessitating frequent dosing .

- Penetration : Topical administration achieves anterior segment bioavailability but limited posterior delivery .

[Advanced] How do conflicting results from OT-551 trials inform future AMD therapeutic development?

The dichotomy between BCVA preservation and lack of structural benefits underscores:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。